4-Propylmorpholine

Description

BenchChem offers high-quality 4-Propylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

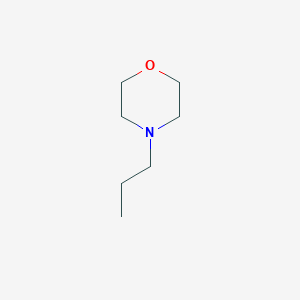

Structure

3D Structure

Properties

IUPAC Name |

4-propylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILGIZTAZXMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329903 | |

| Record name | 4-propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23949-50-0 | |

| Record name | 4-propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Propylmorpholine (CAS 1238-90-0)

[1]

Part 1: Strategic Analysis & Route Selection[1]

4-Propylmorpholine (N-propylmorpholine) is a pivotal tertiary amine intermediate used in the synthesis of pharmaceutical agents (e.g., local anesthetics, fungicides) and as a corrosion inhibitor.[1] Its synthesis requires a balance between atom economy, impurity profile control, and scalability.

This guide evaluates and details three distinct synthetic pathways. The selection of a specific route should be determined by the available equipment and the strictness of the impurity profile required (specifically regarding genotoxic alkyl halides).

Comparative Analysis of Synthetic Routes

| Feature | Route A: Reductive Amination | Route B: Direct Alkylation ( | Route C: Hydrogen Borrowing (Catalytic) |

| Reagents | Propanal, STAB/NaBH | 1-Bromopropane, Base ( | 1-Propanol, Ru/Ir Catalyst |

| Mechanism | Iminium Ion Reduction | Nucleophilic Substitution | Dehydrogenation/Condensation |

| Atom Economy | High (if catalytic H | Moderate (Stoichiometric salt waste) | Excellent (Water is the only byproduct) |

| Impurity Risk | Low (No alkyl halides) | High (Over-alkylation to Quat.[1] Ammonium) | Low (Metal scavenging required) |

| Scalability | High (Exotherm management required) | High (Simple unit operations) | Moderate (Catalyst cost) |

| Recommendation | Primary Choice for Pharma | Choice for Bulk/Commodity | Green/Future Choice |

Decision Matrix (DOT Visualization)

Figure 1: Strategic decision tree for selecting the synthesis methodology based on regulatory and economic constraints.

Part 2: Detailed Experimental Protocols

Route A: Reductive Amination (The Pharma-Preferred Method)[1]

Rationale: This method avoids the use of 1-bromopropane, a known alkylating agent and potential genotoxic impurity (GTI).[1] It utilizes Sodium Triacetoxyborohydride (STAB), which is milder than NaBH

Mechanism[2][3][4]

-

Condensation: Morpholine attacks Propanal to form a hemiaminal, which dehydrates to an iminium ion.[1]

-

Reduction: The borohydride reagent selectively reduces the iminium ion to the tertiary amine.

Protocol

Reagents:

-

Propanal (Propionaldehyde) (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

-

Acetic Acid (catalytic, optional to accelerate iminium formation)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Morpholine (8.7 g, 100 mmol) in anhydrous DCM (250 mL). -

Aldehyde Addition: Cool the solution to 0°C. Add Propanal (6.4 g, 110 mmol) dropwise over 15 minutes.

-

Note: Allow to stir for 30 minutes to ensure hemiaminal/iminium equilibrium.

-

-

Reduction: Add STAB (29.7 g, 140 mmol) portion-wise over 20 minutes.

-

Caution: Mild gas evolution (

) may occur.[1] Maintain temperature <5°C during addition.

-

-

Reaction: Remove ice bath and stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.[1][5]

-

Quench: Quench the reaction by adding saturated aqueous

(100 mL) slowly. Stir for 20 minutes until gas evolution ceases. -

Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organic layers.

-

Drying: Wash combined organics with brine, dry over anhydrous

, and filter. -

Purification: Concentrate in vacuo. Purify the residue via fractional distillation (approx. BP 148–150°C at atm pressure) to yield a colorless liquid.

Route B: Direct Alkylation ( )[1]

Rationale: This is the classical industrial route.[1] It is cost-effective but carries the risk of over-alkylation to form the quaternary ammonium salt (4,4-dipropylmorpholinium bromide).[1]

Protocol

Reagents:

-

1-Bromopropane (1.05 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Acetonitrile (ACN) (Solvent)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with Morpholine (8.7 g, 100 mmol), finely ground anhydrous

(27.6 g, 200 mmol), and ACN (150 mL). -

Alkylation: Heat the mixture to reflux (approx. 80-82°C).

-

Addition: Add 1-Bromopropane (12.9 g, 105 mmol) dropwise via an addition funnel over 1 hour while maintaining reflux.

-

Critical Control: Slow addition favors mono-alkylation over quaternization.[1]

-

-

Completion: Stir at reflux for an additional 4 hours. Monitor consumption of morpholine via GC.[1]

-

Filtration: Cool to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Remove ACN via rotary evaporation.

-

Purification: Distill the crude oil.

-

Fractions: Collect the fraction boiling at 148–152°C. Discard the pot residue (contains quaternary salts).

-

Part 3: Mechanism & Process Visualization[1]

Reductive Amination Pathway (DOT)[1]

Figure 2: Mechanistic pathway of the reductive amination using STAB, highlighting the iminium ion intermediate.[1]

Part 4: Data Presentation & Characterization[1]

Physical Properties (Reference Data)

| Property | Value | Notes |

| CAS Number | 1238-90-0 | |

| Molecular Formula | ||

| Molecular Weight | 129.20 g/mol | |

| Boiling Point | 148–150 °C | At 760 mmHg |

| Density | 0.912 g/mL | At 25 °C |

| Appearance | Colorless to pale yellow liquid | Amine-like odor |

| Solubility | Miscible with water, ethanol, ether | Hygroscopic |

Validation & QC Criteria

To certify the synthesized material for pharmaceutical use, the following specifications must be met:

References

-

PubChem. (n.d.).[1][5][6] 4-Propylmorpholine (Compound).[1][5][6] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] (Basis for Route C). [Link][1]

Sources

- 1. 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine | C7H16N2O2 | CID 1380974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid and scalable ruthenium catalyzed meta-C–H alkylation enabled by resonant acoustic mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Propylmorpholine | C7H15NO | CID 424975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-[3-(4-Methoxyphenoxy)propyl]morpholine | C14H21NO3 | CID 2053845 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Greener Synthesis Routes for N-Alkylmorpholines

Introduction: Re-evaluating the Synthesis of a Privileged Scaffold

N-alkylmorpholines, particularly N-methylmorpholine (NMM) and N-ethylmorpholine (NEM), are indispensable compounds in the chemical industry. They serve as versatile solvents, catalysts in polyurethane foam production, and crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, which enhance the drug-likeness of molecules.[3]

Traditionally, the synthesis of N-alkylmorpholines relies on the alkylation of morpholine with stoichiometric, often hazardous, reagents like alkyl halides or dimethyl sulfate.[4] These methods suffer from significant drawbacks, including the use of toxic materials, generation of substantial salt waste, and often harsh reaction conditions, which are misaligned with the principles of green chemistry.[3]

This technical guide provides an in-depth exploration of modern, greener synthesis routes for N-alkylmorpholines. As a senior application scientist, the focus is not merely on presenting protocols but on elucidating the underlying chemical principles, showcasing the advantages in terms of efficiency and environmental impact, and providing actionable, field-proven methodologies for researchers and drug development professionals. We will delve into catalytic systems, novel redox-neutral annulations, and the use of sustainable reagents to construct this vital heterocyclic motif.

Section 1: Catalytic N-Alkylation via Hydrogen Borrowing

One of the most elegant strategies for green N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach utilizes alcohols as alkylating agents, with water being the sole stoichiometric byproduct. It avoids the pre-activation of the alcohol and the use of leaving groups, thus offering high atom economy.

Causality and Mechanistic Insight

The core principle involves a temporary, catalyst-mediated oxidation of the primary alcohol to an aldehyde. This aldehyde then undergoes a condensation reaction with the amine (morpholine) to form an enamine or iminium ion intermediate. Finally, the catalyst, which had "borrowed" the hydrogen from the alcohol, returns it to the intermediate in a reduction step, yielding the N-alkylated amine and regenerating the catalyst. This process avoids the need for external oxidants or reductants.

A highly effective system for this transformation employs a heterogeneous CuO–NiO/γ–Al2O3 catalyst in a continuous flow, fixed-bed reactor.[5] This setup is particularly advantageous for industrial applications due to its scalability, ease of product separation, and catalyst reusability. The N-methylation of morpholine with methanol, for instance, achieves a 95.3% conversion with 93.8% selectivity for N-methylmorpholine.[5]

Data Presentation: Performance of CuO–NiO/γ–Al2O3 Catalyst

| Alkylating Alcohol | Temperature (°C) | Conversion (%) | Selectivity (%) | N-Alkylmorpholine | Reference |

| Methanol | 200 | 95.3 | 93.8 | N-Methylmorpholine | [5] |

| Ethanol | 220 | 85.2 | 89.9 | N-Ethylmorpholine | [5] |

| n-Propanol | 220 | 81.5 | 87.3 | N-Propylmorpholine | [5] |

| n-Butanol | 220 | 78.6 | 85.1 | N-Butylmorpholine | [5] |

Experimental Protocol: Catalyst Preparation and Fixed-Bed Reaction

Catalyst Preparation (Impregnation Method)[5]

-

The γ-Al2O3 support is calcined at 500°C for 6 hours in a muffle furnace.

-

An aqueous solution containing the desired amounts of copper(II) nitrate and nickel(II) nitrate is prepared.

-

The calcined γ-Al2O3 is impregnated with the nitrate solution and left to stand for 36 hours.

-

The catalyst is filtered, dried at 60°C with stirring, and then calcined at 280°C for 6 hours.

-

A second impregnation is performed in the filtrate for 24 hours.

-

The final catalyst is filtered, dried at 80°C, and calcined at 450°C for 4 hours before use.

Fixed-Bed Catalytic N-Alkylation[5]

-

The prepared CuO–NiO/γ–Al2O3 catalyst is packed into a fixed-bed reactor.

-

The reactor is heated to the target reaction temperature (e.g., 200°C for methanol).

-

A feed stream of morpholine and the respective alcohol, along with hydrogen gas, is passed through the catalyst bed.

-

The liquid products are collected after passing through a condenser.

-

Product analysis is performed using gas chromatography (GC) and GC-MS.

Visualization: Hydrogen Borrowing Workflow

Caption: Workflow for catalytic N-alkylation via hydrogen borrowing.

Section 2: Redox-Neutral Annulation with Ethylene Sulfate

A significant breakthrough in green morpholine synthesis is the use of inexpensive and readily available ethylene sulfate (ES) to convert 1,2-amino alcohols into morpholines.[6][7] This one or two-step protocol is redox-neutral, eliminating the need for the harsh hydride reducing agents (e.g., LiAlH4, BH3) and wasteful reagents like chloroacetyl chloride that characterize traditional morpholinone reduction routes.[3]

Causality and Mechanistic Insight

The methodology leverages the unique reactivity of ethylene sulfate as a bifunctional electrophile. The reaction proceeds via a clean SN2 reaction between the amine of the 1,2-amino alcohol and a carbon atom of the ethylene sulfate ring.[7] This initial step forms a stable zwitterionic monoalkylation product. The key to the process's success is the high selectivity for mono-alkylation, even with primary amines, minimizing the formation of undesired bis-alkylation byproducts.[6] In a subsequent step, the addition of a base (like tBuOK) promotes an intramolecular cyclization, where the hydroxyl group displaces the sulfate to form the morpholine ring.[6] The process is scalable, with successful examples reported on a >100 g scale, and utilizes greener solvents.[6]

Data Presentation: Substrate Scope for Morpholine Synthesis via Ethylene Sulfate

| 1,2-Amino Alcohol Substrate | Product Yield (%) | Reference |

| N-Benzylethanolamine | 94 | [7] |

| (R)-2-amino-3-phenylpropan-1-ol | 85 (over 2 steps) | [7] |

| (S)-2-aminopropan-1-ol | 88 (over 2 steps) | [7] |

| 2-amino-2-methylpropan-1-ol | 91 (over 2 steps) | [7] |

| 1-aminopropan-2-ol | 90 (over 2 steps) | [7] |

Experimental Protocol: Two-Step Morpholine Synthesis

Step 1: Zwitterion Formation[7]

-

To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add ethylene sulfate (1.05 equiv).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours until consumption of the starting material is observed by LCMS.

-

Cool the reaction mixture to room temperature.

-

Isolate the zwitterionic intermediate by filtration, wash with the solvent, and dry under vacuum.

Step 2: Cyclization to Morpholine[7]

-

Suspend the isolated zwitterion (1.0 equiv) in a suitable solvent (e.g., tert-Amyl alcohol).

-

Add potassium tert-butoxide (tBuOK, 2.35-2.80 equiv) portion-wise at room temperature.

-

Heat the mixture to 80-90°C and stir for 4-12 hours until the reaction is complete.

-

Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, concentrate, and purify by chromatography if necessary.

Visualization: Ethylene Sulfate Annulation Pathway

Caption: Reaction pathway for morpholine synthesis using ethylene sulfate.

Section 3: N-Methylation with Dimethyl Carbonate (DMC)

For the specific and highly important synthesis of N-methylmorpholine (NMM), dimethyl carbonate (DMC) has emerged as a premier green methylating agent.[4] It serves as a non-toxic, biodegradable substitute for conventional methylating agents like methyl halides and dimethyl sulfate, which are highly toxic and corrosive.

Causality and Mechanistic Insight

The reaction of morpholine with DMC proceeds through a nucleophilic attack of the morpholine nitrogen on one of the methyl groups of DMC. This forms a carbamate intermediate and methanol. At elevated temperatures, the carbamate intermediate decarboxylates to yield N-methylmorpholine and carbon dioxide. The only byproducts are methanol and CO2, both of which are relatively benign.[4] The methanol can even be recycled to produce more DMC, creating a potentially circular process.[4] This method avoids the formation of salt byproducts, simplifying workup and purification. An optimized process can achieve an 83% yield of NMM with 86% selectivity.[4]

Data Presentation: Optimized Conditions for NMM Synthesis

| Parameter | Optimal Value | Reference |

| Reactant Ratio (DMC:Morpholine) | 2:1 (molar) | [4] |

| Temperature (°C) | 180 | [4] |

| Reaction Time (h) | 8 | [4] |

| Catalyst | Catalyst-free | [4] |

| Yield of NMM (%) | 83 | [4] |

| Selectivity for NMM (%) | 86 | [4] |

Experimental Protocol: NMM Synthesis in an Autoclave

Procedure[4]

-

Charge a stainless-steel autoclave with morpholine and dimethyl carbonate in a 1:2 molar ratio.

-

Seal the autoclave and purge with nitrogen gas.

-

Heat the autoclave to 180°C with constant stirring.

-

Maintain the reaction at this temperature for 8 hours. The pressure will increase due to the formation of CO2.

-

After the reaction period, cool the autoclave to room temperature.

-

Vent the CO2 gas carefully.

-

The resulting liquid mixture is subjected to fractional distillation to separate the N-methylmorpholine product from unreacted starting materials and the methanol byproduct.

Visualization: N-Methylation using DMC

Caption: Green synthesis of N-methylmorpholine using DMC.

Section 4: Direct Synthesis from Diethanolamine (DEA)

An economically attractive and atom-efficient route for producing morpholine and its simple alkyl derivatives involves the direct cyclization of diethanolamine (DEA) or the reaction of diethylene glycol (DEG) with ammonia and an alcohol.[8][9] These methods start from inexpensive, high-volume commodity chemicals and often employ continuous processes suitable for industrial-scale production.

Causality and Mechanistic Insight

The synthesis of N-alkylmorpholines from DEG, an alcohol (R-OH), and ammonia is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst. A patented method describes using a catalyst composed of Ni, Cu, Cr, and Re on a δ-Al2O3 support in a trickle-bed reactor.[8] The proposed pathway involves:

-

Amination of DEG with ammonia to form diethanolamine (DEA).

-

Simultaneous amination of the alkyl alcohol (R-OH) to form an alkylamine (R-NH2).

-

Reaction between DEA and the in-situ generated alkylamine, or direct reaction with DEG, leading to the formation of N-alkyldiethanolamine.

-

Intramolecular dehydration (cyclization) of the N-alkyldiethanolamine to yield the final N-alkylmorpholine product.

This one-step process, performed under hydrogen pressure, combines several transformations into a single, efficient operation, providing high yields of the desired product.[8]

Data Presentation: Process Parameters for N-Ethylmorpholine Synthesis

| Parameter | Value | Reference |

| Raw Materials | Diethylene Glycol (DEG), Ethanol, Ammonia | [8] |

| Catalyst | Ni-Cu-Cr-Re / δ-Al2O3 | [8] |

| Temperature (°C) | 160 - 300 | [8] |

| Pressure (Pa) | 5x10⁵ - 6x10⁶ | [8] |

| H₂:DEG Molar Ratio | 6.8 - 11.6 : 1 | [8] |

| NH₃:DEG Molar Ratio | 2 - 5 : 1 | [8] |

| Reactor Type | Fixed-bed trickle flow | [8] |

Experimental Protocol: Continuous Synthesis of N-Ethylmorpholine

Procedure (based on patent description)[8]

-

Pack a tubular, stainless-steel fixed-bed reactor with the Ni-Cu-Cr-Re/δ-Al2O3 catalyst.

-

Reduce the catalyst in-situ with a stream of hydrogen at ~360°C.

-

After reduction, adjust the reactor to the target operating temperature (e.g., 220°C) and pressure (e.g., 2.9 x 10⁶ Pa).

-

Continuously feed a liquid mixture of diethylene glycol (DEG) and ethanol, along with liquefied ammonia and hydrogen gas, from the top of the reactor.

-

Allow the reactants to flow down through the catalyst bed (trickle-bed mode).

-

The product stream exits the bottom of the reactor and is cooled.

-

The N-ethylmorpholine product is separated from unreacted materials and byproducts (like morpholine and ethylamine) via distillation.

Visualization: Process Flow for Direct N-Alkylmorpholine Synthesis

Caption: Continuous process flow for direct N-alkylmorpholine synthesis.

Conclusion and Future Outlook

The synthesis of N-alkylmorpholines has evolved significantly, moving away from inefficient and hazardous traditional methods towards greener, more sustainable alternatives. Catalytic routes using alcohols offer high atom economy, while the novel annulation with ethylene sulfate provides a redox-neutral pathway with excellent functional group tolerance. For large-scale production, direct synthesis from commodity feedstocks like diethanolamine and the use of green methylating agents like DMC represent robust and environmentally conscious choices.

Looking ahead, the field will likely see further integration of principles from biocatalysis and the use of biomass-derived feedstocks.[10] For example, the reductive amination of morpholine with aldehydes derived from lignocellulose could open new pathways to novel N-alkylmorpholine structures. Furthermore, the continued development of flow chemistry will enable safer, more efficient, and automated synthesis, reducing waste and improving process control.[11] By embracing these innovative strategies, researchers and drug development professionals can continue to utilize the valuable morpholine scaffold while adhering to the critical principles of green and sustainable chemistry.

References

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

-

Chen, F., Ma, H., & Li, R. (2009). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics and Catalysis Letters, 97(1), 31-37. [Link]

- Zhang, J. (2019). A synthesis process of N-methylmorpholine. CN109535311A.

-

Anastas, P., & Eghbali, N. (2010). Greener solvents. In Green Chemistry (pp. 37-47). Springer, Berlin, Heidelberg. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

- Jiang, W., & Xu, Z. (1992). The preparation method of N-alkylmorpholine compound. CN1015712B.

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

-

Albericio, F., & Bofill, J. M. (2022). Green solid-phase peptide synthesis (GSPPS): A new and challenging paradigm. Green Chemistry, 24(20), 7737-7757. [Link]

-

Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6333-6335. [Link]

-

Zhang, L. (2007). Green Synthesis of N-Methylmorpholine. Chemistry and Adhesion. [Link]

- Xu, J., Wang, Y., & Wang, J. (2011). New process for synthesizing diethanol amine. CN102030666A.

-

Li, H., Riisager, A., & Saravanamurugan, S. (Eds.). (2021). Synthesis of bio-based N-containing compounds from biomass. Green Chemistry. [Link]

-

Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949-967. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Diethanolamine. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]

-

Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

González, M. A., & de la Torre, M. C. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine drugs, 19(10), 554. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of N-Methylmorpholine in Organic Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1015712B - The preparation method of N-alkylmorpholine compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of bio-based N-containing compounds from biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Propylmorpholine for Drug Development Professionals

Introduction: The Strategic Role of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning the designation of "privileged structures." The morpholine ring is a prominent member of this class, frequently incorporated by drug designers to enhance the physicochemical, metabolic, and pharmacokinetic profiles of bioactive molecules.[1][2] Its utility stems from a unique combination of features: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a basic handle for salt formation and molecular interactions, all within a stable, low-energy ring conformation.

4-Propylmorpholine (C7H15NO) is a derivative that builds upon this strategic scaffold. The addition of a propyl group to the nitrogen atom modulates the molecule's properties, particularly its lipophilicity and basicity, offering a nuanced tool for optimizing drug candidates. Understanding the precise physicochemical properties of 4-propylmorpholine is therefore critical for researchers aiming to leverage its potential in rational drug design. This guide provides an in-depth analysis of its core properties, supported by established experimental methodologies, to empower scientists in their research and development endeavors.

Section 1: Molecular and Structural Characteristics

A foundational understanding begins with the molecule's basic identity and structure. 4-Propylmorpholine is systematically named and cataloged to ensure unambiguous identification in research and regulatory contexts.

-

IUPAC Name: 4-propylmorpholine[3]

-

CAS Number: 23949-50-0[3]

-

Molecular Formula: C₇H₁₅NO[3]

-

Molecular Weight: 129.20 g/mol [3]

The spatial arrangement of its atoms dictates its interactions with biological systems and its behavior in various chemical environments.

Caption: 2D structure of 4-propylmorpholine.

Section 2: Core Physicochemical Properties

The quantitative physicochemical properties of a compound are the primary determinants of its behavior in both laboratory and physiological systems. These values are essential for developing formulations, predicting absorption and distribution, and ensuring batch-to-batch consistency.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem[3] |

| Boiling Point | 156 °C | ChemicalBook[4] |

| Density (Predicted) | 0.905 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 7.66 ± 0.10 | ChemicalBook[4] |

| XLogP3 (Computed) | 0.8 | PubChem[3] |

The boiling point of 156 °C indicates moderate volatility under standard conditions.[4] The predicted pKa of 7.66 suggests that 4-propylmorpholine is a weak base.[4] At a physiological pH of 7.4, a significant portion of the molecules will exist in their protonated, cationic form, which typically enhances aqueous solubility. The computed XLogP3 value of 0.8 signifies a relatively balanced profile of lipophilicity and hydrophilicity, a desirable trait for many drug candidates that must traverse both aqueous environments and lipid membranes.[3]

Section 3: Solubility and Partitioning Behavior

The ability of a drug candidate to dissolve in aqueous media and partition into lipid membranes is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP or LogD) is the industry-standard measure of this lipophilicity.

The structure of 4-propylmorpholine—containing a polar morpholine ring and a nonpolar n-propyl chain—suggests solubility in a range of organic solvents and partial solubility in water. The computed XLogP3 of 0.8 supports this, indicating a slight preference for the lipid phase over the aqueous phase.[3]

Experimental Protocol: Determination of LogP via Shake-Flask Method (OECD 107)

This protocol outlines the gold-standard method for empirically determining the LogP value. The causality behind this method is rooted in allowing the analyte to reach thermodynamic equilibrium between two immiscible phases (n-octanol and water), after which its concentration in each phase is measured.

Workflow: Shake-Flask LogP Determination

Caption: Workflow for LogP determination.

Step-by-Step Methodology:

-

Phase Preparation (Self-Validation): Pre-saturate the n-octanol with water and the water (typically a buffer solution like PBS, pH 7.4) with n-octanol.

-

Causality: This crucial first step prevents volume changes during the experiment due to the mutual, albeit limited, solubility of the two phases, ensuring the final equilibrium is accurate.

-

-

Analyte Preparation: Prepare a stock solution of 4-propylmorpholine in n-octanol at a concentration that will be detectable by the chosen analytical method (e.g., HPLC-UV).

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of the pre-saturated buffer.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient period (typically 24 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vessel to ensure a complete and clean separation of the two phases.

-

Trustworthiness: Centrifugation is a critical control step to prevent micro-emulsions from confounding the concentration measurements of the distinct layers.

-

-

Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layer. Determine the concentration of 4-propylmorpholine in each sample using a validated analytical technique like HPLC-UV. A calibration curve must be generated for each phase to ensure accurate quantification.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Section 4: Spectroscopic Profile

Spectroscopic analysis provides an electronic and vibrational "fingerprint" of a molecule, serving as the definitive method for structural confirmation and purity assessment. For 4-propylmorpholine, several key spectroscopic datasets are available for reference.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for 4-propylmorpholine.[3]

-

Expertise: ¹H NMR spectroscopy is used to determine the number and connectivity of hydrogen atoms, confirming the presence of the propyl chain and the morpholine ring protons. ¹³C NMR provides complementary information on the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: IR spectral data helps identify the functional groups present in the molecule.[3]

-

Expertise: The IR spectrum of 4-propylmorpholine would be characterized by C-H stretching vibrations from the alkyl groups, C-N stretching from the tertiary amine, and prominent C-O-C stretching from the ether linkage within the morpholine ring.

-

Section 5: Basicity and Ionization (pKa)

The pKa is a measure of the acidity of a molecule's conjugate acid. For an amine like 4-propylmorpholine, the pKa of its morpholinium ion dictates the molecule's charge state at a given pH. This is arguably one of the most critical parameters in drug development.

The predicted pKa of 7.66 indicates that at the physiological pH of blood (≈7.4), 4-propylmorpholine will exist as an equilibrium mixture of its neutral (basic) form and its protonated (cationic) form.[4] This equilibrium directly impacts:

-

Aqueous Solubility: The charged, protonated form is significantly more water-soluble.

-

Membrane Permeability: The neutral, uncharged form is more lipid-soluble and better able to cross cell membranes.

-

Receptor Binding: The charge state can be critical for electrostatic interactions with the target protein.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a highly reliable method for measuring pKa that relies on monitoring pH changes as a function of added titrant.

Step-by-Step Methodology:

-

System Preparation: Accurately weigh a sample of 4-propylmorpholine and dissolve it in a known volume of deionized water.

-

Calibration (Self-Validation): Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Titration: Place the pH probe in the analyte solution and begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined by finding the pH at the half-equivalence point (the point where half of the base has been neutralized).

-

Causality: At the half-equivalence point, the concentrations of the protonated base (morpholinium ion) and the neutral base are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa.

-

Section 6: Safety and Handling

While specific toxicological data for 4-propylmorpholine is limited, its structure is closely related to morpholine and 4-methylmorpholine, which are classified as flammable, corrosive, and harmful substances.[5][6][7][8] Therefore, prudent laboratory practice dictates that 4-propylmorpholine be handled with appropriate caution.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Propylmorpholine is a valuable chemical entity whose physicochemical properties make it an attractive building block in medicinal chemistry. Its balanced lipophilicity (XLogP3 ≈ 0.8), weak basicity (pKa ≈ 7.66), and the proven utility of its core morpholine scaffold provide a strong foundation for developing drug candidates with favorable ADME profiles. A thorough understanding and empirical validation of the properties outlined in this guide are essential for any scientist seeking to effectively and safely utilize 4-propylmorpholine in the pursuit of novel therapeutics.

References

-

ChemSynthesis. (n.d.). 4-methylmorpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl morpholine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Propylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Acetylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry, 62(16), 7175-7208. Retrieved from [Link]

-

PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

- Moss, P. H. (1964). U.S. Patent No. 3,151,112. Washington, DC: U.S. Patent and Trademark Office.

-

Nagy, M., & Bombicz, P. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(11), 3245. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2018). Synthesis 4-Piperoilmorpholine from Piperine. Retrieved from [Link]

-

Kumar, S., & Kumar, R. (2019). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Medicinal Chemistry Research, 28(10), 1593-1621. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Propylmorpholine | C7H15NO | CID 424975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Propylmorpholine CAS#: 23949-50-0 [m.chemicalbook.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. nexchem.co.uk [nexchem.co.uk]

A Senior Application Scientist's Guide to 4-Propylmorpholine (CAS: 23949-50-0) for Advanced Research and Development

Abstract and Introduction

The morpholine heterocycle is a ubiquitous and privileged scaffold in modern medicinal chemistry and process development, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] N-substituted morpholines, in particular, serve as versatile tertiary amine bases, catalysts, and crucial building blocks for a vast array of biologically active molecules.[2][3] This guide provides an in-depth technical overview of 4-propylmorpholine, a representative N-alkylated derivative.

This document moves beyond a simple recitation of data, offering field-proven insights into the synthesis, practical applications, and analytical validation of 4-propylmorpholine. We will explore the causality behind common synthetic protocols and highlight its role as a key intermediate for drug discovery professionals. The information herein is curated to empower researchers and development scientists to leverage this valuable chemical with confidence and scientific rigor.

Core Chemical Identity and Physicochemical Properties

4-Propylmorpholine is a tertiary amine featuring a propyl group attached to the nitrogen atom of the morpholine ring. This substitution significantly influences its basicity, steric profile, and lipophilicity compared to the parent morpholine. A comprehensive summary of its key identifiers and computed properties is presented below.

Table 1: Physicochemical and Structural Data for 4-Propylmorpholine

| Property | Value | Source |

| CAS Number | 23949-50-0 | PubChem[4] |

| Molecular Formula | C₇H₁₅NO | PubChem[4] |

| Molecular Weight | 129.20 g/mol | PubChem[4] |

| IUPAC Name | 4-propylmorpholine | PubChem[4] |

| SMILES | CCCN1CCOCC1 | PubChem[4] |

| InChIKey | NMILGIZTAZXMTM-UHFFFAOYSA-N | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 4-propylmorpholine is the N-alkylation of morpholine. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Synthetic Workflow Diagram

The following diagram illustrates the standard laboratory-scale synthesis.

Caption: Standard SN2 alkylation workflow for synthesizing 4-propylmorpholine.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of 4-propylmorpholine.

Materials:

-

Morpholine (1.0 eq)

-

1-Bromopropane (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

Acetonitrile (ACS Grade)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine, acetonitrile, and finely powdered potassium carbonate.

-

Scientist's Note (Expertise): Acetonitrile is a preferred polar aprotic solvent as it readily dissolves the reactants but not the inorganic base, facilitating both the reaction and subsequent filtration. Using finely powdered K₂CO₃ maximizes surface area, enhancing its efficacy as a heterogeneous base.

-

-

Reagent Addition: Begin stirring the suspension and add 1-bromopropane dropwise at room temperature.

-

Scientist's Note (Trustworthiness): A slight excess (1.1 eq) of the alkylating agent ensures the complete consumption of the starting morpholine, which simplifies purification.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of diethyl ether.

-

Liquid-Liquid Extraction: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent. Resuspend the resulting oil in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Scientist's Note (Causality): The bicarbonate wash removes any remaining acidic impurities. The brine wash aids in breaking emulsions and removing residual water before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude 4-propylmorpholine.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain the final, high-purity compound.

Applications in Research and Drug Development

The utility of 4-propylmorpholine and its parent scaffold is well-established in the synthesis of high-value compounds.

-

Building Block in Medicinal Chemistry: The morpholine moiety is a key component in numerous FDA-approved drugs.[1] N-alkylated morpholines like 4-propylmorpholine serve as advanced intermediates. The synthesis often involves creating a more complex molecule attached to the propyl group or using the tertiary amine as an anchor point for further chemical transformations. The morpholine ring itself imparts favorable properties such as improved metabolic stability and aqueous solubility to a parent drug molecule.

-

Tertiary Amine Base and Catalyst: In organic synthesis, 4-propylmorpholine can function as a moderately hindered, non-nucleophilic tertiary amine base. It is effective in neutralizing acids generated during reactions, such as in acylation or silylation protection steps. Its basicity is sufficient to deprotonate alcohols or thiols in certain catalytic cycles.

-

Precursor for Functionalized Derivatives: The propyl chain can be further functionalized. For instance, terminal hydroxylation or halogenation of the propyl group would create a bifunctional linker, enabling the conjugation of the morpholine moiety to other complex fragments, a common strategy in fragment-based drug discovery.

Analytical Characterization

Confirming the identity and purity of synthesized 4-propylmorpholine is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the propyl group (a triplet for the methyl, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and two distinct signals (typically triplets) for the morpholine ring protons. ¹³C NMR will confirm the presence of all 7 unique carbon atoms.

-

Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight (m/z = 129.20) and assessing purity. The fragmentation pattern will show characteristic losses of fragments from the propyl chain and the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending frequencies. Crucially, it will show the absence of an N-H stretch (around 3300-3500 cm⁻¹), confirming the successful N-alkylation of the secondary amine.

Safety, Handling, and Storage

Proper handling of 4-propylmorpholine is essential for laboratory safety.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[7]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[8] Do not inhale vapors or mists.[7] Keep away from sources of ignition as it is a combustible liquid.[8] Ensure containers are securely sealed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed to prevent moisture absorption.

Conclusion

4-Propylmorpholine is more than a simple chemical with a CAS number and molecular weight. It represents a versatile and valuable tool for the research and drug development scientist. Its straightforward synthesis, utility as a synthetic building block, and role as a tertiary amine base make it a staple in the organic chemistry laboratory. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables its effective and safe application in the pursuit of novel chemical entities.

References

-

Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. [Link]

-

Penta s.r.o. (2025). Safety Data Sheet - Morpholine. [Link]

-

MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(16), 4985. [Link]

-

International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 47. [Link]

-

LookChem. (n.d.). 4-(3-(3-Bromophenyl)propyl)morpholine Safety Data Sheets(SDS). [Link]

-

Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]

-

PubMed. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

ResearchGate. (2017). Mechanism of 4-piperoil morpholine synthesis. [Link]

-

MDPI. (2024). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers, 16(1), 123. [Link]

-

ChemRxiv. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 424975, 4-Propylmorpholine. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Theoretical and Practical Guide to the Basicity of N-Alkylmorpholines

Abstract

N-alkylmorpholines are a class of cyclic tertiary amines integral to numerous applications, from catalysis in polyurethane production to serving as crucial intermediates in pharmaceutical synthesis.[1] Their efficacy in these roles is profoundly influenced by their basicity, a measure of their ability to accept a proton. This technical guide provides a comprehensive exploration of the theoretical principles governing the basicity of N-alkylmorpholines, grounded in quantum mechanical calculations. We delve into the causality behind selecting computational models, detail a robust workflow for predicting aqueous pKa values, and underscore the necessity of anchoring theoretical data with rigorous experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of N-alkylmorpholine basicity to inform rational molecular design and process optimization.

The Significance of Basicity in N-Alkylmorpholines

The basicity of an amine, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a cornerstone of its chemical behavior.[2] For N-alkylmorpholines, this property dictates:

-

Catalytic Activity: In reactions like the formation of polyurethanes, N-alkylmorpholines act as base catalysts.[1] Their strength determines the rate and efficiency of the reaction.

-

Pharmaceutical Relevance: In drug development, the pKa of a molecule influences its solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic profile.

-

Reaction Optimization: Understanding basicity allows for the precise control of reaction conditions, preventing side reactions and improving yield.

The core of an amine's basicity lies in the availability of the lone pair of electrons on the nitrogen atom to form a new bond with a proton.[3] Factors that increase the electron density on the nitrogen enhance basicity, while factors that decrease it have the opposite effect.[4][5]

Foundational Principles: Gas-Phase vs. Solution-Phase Basicity

To accurately model basicity, it is crucial to distinguish between two environments:

-

Gas-Phase Basicity (GB): This is the intrinsic basicity of a molecule in the absence of a solvent. It is governed primarily by electronic effects, such as the inductive effect of the alkyl group. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and thus stabilizes the protonated form, leading to higher intrinsic basicity.[4]

-

Solution-Phase Basicity (pKa): This is the basicity measured in a solvent, typically water. It is a more complex property, influenced not only by electronic effects but also significantly by solvation—the interaction between the molecule (both neutral and protonated forms) and solvent molecules. Steric hindrance around the nitrogen atom can affect how well solvent molecules can stabilize the charged, protonated form.

While related, these two properties do not always correlate perfectly due to the profound impact of solvation effects, which can sometimes reverse the trends observed in the gas phase.[6]

Computational Chemistry: A Predictive Framework for Basicity

Quantum mechanical (QM) calculations offer a powerful, non-empirical approach to predict and understand the basicity of molecules like N-alkylmorpholines.[7] They allow for the systematic investigation of substituent effects and provide mechanistic insights that are often difficult to obtain experimentally.

The Rationale for Method Selection: Density Functional Theory (DFT)

For predicting the pKa of organic molecules, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[7][8][9]

-

Why DFT? DFT strikes an optimal balance between computational cost and accuracy. While higher-level ab initio methods like CCSD(T) can be more accurate, their computational expense makes them impractical for routine calculations, especially when considering solvent effects.[7] DFT provides reliable results for molecular geometries and energies within a reasonable timeframe.

-

Choosing Functionals and Basis Sets: The accuracy of DFT is dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP functional is a widely used and well-validated hybrid functional that often yields results in good agreement with experimental data for amine basicity.[8][9] Functionals from the Minnesota family, like M06-2X, are also excellent choices, particularly for capturing non-covalent interactions.[10]

-

Basis Set: A basis set like 6-311++G(d,p) is a robust choice.[8] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution of anions and lone pairs. The (d,p) signifies the addition of polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are essential for accurate geometry and energy calculations.

-

A Self-Validating Computational Workflow for pKa Prediction

The most reliable method for calculating pKa involves a thermodynamic cycle that breaks down the complex process of dissociation in solution into more manageable, calculable steps.[10][11] This approach inherently provides checks and balances by separating gas-phase and solvation energies.

Caption: Thermodynamic cycle relating gas-phase and aqueous-phase free energies.

Step-by-Step Computational Protocol:

-

Geometry Optimization (Gas Phase):

-

Action: Optimize the 3D structures of the neutral N-alkylmorpholine (B) and its protonated form (BH+) in the gas phase.

-

Method: DFT (e.g., B3LYP/6-311++G(d,p)).

-

Why: This step finds the lowest energy conformation for each species, which is the most probable structure.

-

-

Frequency Calculation (Gas Phase):

-

Action: Perform a frequency calculation on the optimized structures.

-

Why: This serves two purposes: a) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). b) It provides the thermal corrections needed to calculate the Gibbs free energy (G) from the electronic energy (E).

-

-

Calculate Gas-Phase Free Energy of Protonation (ΔG°gas):

-

Action: ΔG°gas = G(BH+gas) - G(Bgas) - G(H+gas). The Gibbs free energy of the proton (H+) is a standard value derived from statistical mechanics.[10]

-

Why: This quantifies the intrinsic basicity of the molecule.

-

-

Solvation Energy Calculation:

-

Action: Using the gas-phase optimized geometries, perform a single-point energy calculation for B and BH+ using a continuum solvation model.

-

Method: Solvation Model based on Density (SMD) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) are excellent choices.[10][12] Water should be selected as the solvent.

-

Why: These models approximate the solvent as a continuous dielectric medium, providing a computationally efficient way to calculate the free energy of transferring a molecule from the gas phase to the solution (ΔG°solv). This step is critical for capturing the significant influence of the solvent.[10]

-

Calculation: ΔG°solv(Species) = E(solv) - E(gas).

-

-

Calculate Aqueous-Phase Free Energy of Protonation (ΔG°aq):

-

Action: Combine the gas-phase and solvation energies using the thermodynamic cycle: ΔG°aq = ΔG°gas + ΔG°solv(BH+) - ΔG°solv(B).

-

Why: This cycle allows for the accurate determination of the free energy change for the protonation reaction as it occurs in water.

-

-

Calculate pKa:

-

Action: Use the final relationship: pKa = ΔG°aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K). A correction factor is often applied to account for the standard state of the proton in solution.[10]

-

Why: This converts the calculated free energy into the standard pKa scale for direct comparison with experimental values.

-

Experimental Validation: The Ground Truth

Theoretical predictions, no matter how sophisticated, must be validated against experimental data.[8] For basicity, the gold standard is potentiometric titration .

Protocol for pKa Determination of N-Methylmorpholine (NMM):

-

Apparatus Setup:

-

Calibrated pH meter with a combination glass electrode.

-

Automatic burette.

-

Temperature-controlled beaker with a magnetic stirrer.

-

-

Reagent Preparation:

-

Prepare a ~0.05 M solution of N-Methylmorpholine in deionized, CO2-free water.

-

Standardize a ~0.1 M solution of hydrochloric acid (HCl).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the NMM solution into the beaker.

-

Begin stirring and record the initial pH.

-

Add the standardized HCl in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using the first or second derivative of the plot).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is the point where the concentrations of the protonated (BH+) and neutral (B) forms are equal.

-

Case Study: Basicity of N-Methylmorpholine vs. N-Ethylmorpholine

Let's apply our understanding to compare N-methylmorpholine (NMM) and N-ethylmorpholine (NEM).

Theoretical Expectations:

-

Inductive Effect: The ethyl group in NEM is slightly more electron-donating than the methyl group in NMM. This would suggest that in the gas phase, NEM should be slightly more basic.

-

Steric & Solvation Effects: The larger ethyl group may introduce more steric hindrance around the nitrogen. This could potentially disrupt the stabilizing network of water molecules around the protonated cation (NEM-H+) compared to the smaller NMM-H+. This effect would decrease the basicity of NEM in solution relative to NMM.

The final pKa in water is a delicate balance of these competing effects.

Data Summary:

| Compound | Alkyl Group | Experimental pKa | Notes |

| N-Methylmorpholine (NMM) | -CH₃ | 7.38[1][13][14] | Baseline for comparison. |

| N-Ethylmorpholine (NEM) | -CH₂CH₃ | 7.70 | The larger alkyl group slightly increases basicity. |

Note: The experimental pKa for NEM is widely cited in chemical literature and databases, though a single primary source is not available in the provided search results.

Interpretation: The experimental data shows that N-ethylmorpholine is slightly more basic than N-methylmorpholine. This indicates that in this specific case, the increased electron-donating inductive effect of the ethyl group outweighs the potentially unfavorable steric and solvation effects. A well-parameterized computational model should be able to reproduce this subtle but important trend.

Caption: Comparison of experimental pKa values for NMM and NEM.

Conclusion and Future Directions

The basicity of N-alkylmorpholines is a nuanced property governed by a subtle interplay of electronic, steric, and solvation effects. This guide has demonstrated that a synergistic approach, combining robust theoretical calculations with precise experimental validation, is essential for a predictive and mechanistic understanding. DFT calculations using appropriate functionals, basis sets, and continuum solvation models provide a reliable framework for predicting pKa values.

Future research will likely incorporate more sophisticated models, such as:

-

Explicit Solvent Molecules: Including a few explicit water molecules in the QM calculation can better model specific hydrogen-bonding interactions, potentially improving accuracy for challenging systems.[6][10]

-

Machine Learning (ML): As more data becomes available, ML models trained on large datasets of experimental and calculated pKa values may offer even faster and more accurate predictions.[15]

By leveraging these advanced computational tools, researchers and drug development professionals can make more informed decisions, accelerating the design of next-generation catalysts, materials, and pharmaceuticals.

References

-

Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]

-

Devagiri, R. (n.d.). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science. [Link]

-

Tachikawa, H., & Takagi, T. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

-

Sandberg, R. J., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]

-

Galano, A., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. (2025). Basicity of Amines. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

Wikipedia. (n.d.). N-Methylmorpholine. [Link]

-

Reddit. (2022). pKa determination via thermodynamic cycles. [Link]

-

Pliego, J. R., & Riveros, J. M. (2002). Computational studies of aliphatic amine basicity. PubMed. [Link]

-

Ataman Chemicals. (n.d.). N-Methylmorpholine. [Link]

-

Elguero, J., et al. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry. [Link]

-

The Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples [Video]. YouTube. [Link]

-

Unacademy. (n.d.). Factors That Affect the Basicity of Amines. [Link]

-

ResearchGate. (n.d.). Thermodynamic cycles used in the pKa calculations. [Link]

-

University of Illinois. (2019). Determining the pKa of Simple Molecules Using Gaussian. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Computational studies of aliphatic amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. devagirijournals.com [devagirijournals.com]

- 10. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 15. uregina.scholaris.ca [uregina.scholaris.ca]

An In-depth Technical Guide on the Electronic and Steric Effects of the N-Propyl Group in Morpholines

This guide provides a comprehensive analysis of the electronic and steric effects of the N-propyl group on the morpholine scaffold. It is intended for researchers, scientists, and drug development professionals who are engaged in the design and synthesis of morpholine-containing compounds.

Introduction: The Morpholine Moiety in Drug Discovery

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1][2] Its unique properties, including a weakly basic nitrogen atom and a flexible conformation, allow it to participate in various lipophilic and hydrophilic interactions. This versatility enhances the solubility and brain permeability of drug candidates, making the morpholine ring a valuable component in the development of central nervous system (CNS) drugs.[3] N-substitution of the morpholine ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The nature of the N-substituent profoundly influences the compound's electronic and steric characteristics, thereby affecting its biological activity. This guide focuses specifically on the N-propyl group and its impact on the morpholine core.

Electronic Effects of the N-Propyl Group

The N-propyl group, like other alkyl groups, is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the nitrogen atom of the morpholine ring.

Basicity: The increased electron density on the nitrogen atom enhances its ability to donate a lone pair of electrons, thereby increasing the basicity of the morpholine. The pKa of the conjugate acid of N-propylmorpholine is a direct measure of this basicity. For comparison, the pKa of the conjugate acid of n-propylamine is 10.53, while that of ammonia is 9.21.[4][5] This highlights the significant electron-donating nature of the propyl group. The pKa of N-methylmorpholine's conjugate acid is 7.38, providing a reference point for the effect of a smaller alkyl group.[6]

Inductive Effect Visualization:

Caption: The N-propyl group pushes electron density towards the nitrogen atom.

Reactivity: The increased nucleophilicity of the nitrogen atom due to the +I effect of the propyl group makes it more reactive towards electrophiles. This is a key consideration in the synthesis of more complex morpholine derivatives through reactions like alkylation, acylation, and arylation.[7]

Steric Effects of the N-Propyl Group

The steric bulk of the N-propyl group plays a crucial role in the conformational preferences of the morpholine ring and influences the accessibility of the nitrogen lone pair for chemical reactions.

Conformational Analysis: The morpholine ring typically adopts a chair conformation.[8][9] The N-propyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the ring.

Conformational Isomers Visualization:

Caption: The equatorial conformer is sterically favored over the axial conformer.

Impact on Reactivity: While the electronic effect of the N-propyl group increases the intrinsic reactivity of the nitrogen, its steric bulk can hinder the approach of reactants. The accessibility of the nitrogen lone pair is a critical factor in determining the rate and outcome of reactions. For instance, in quaternization reactions, the approach of the electrophile can be influenced by the orientation of the N-propyl group.[10] The steric hindrance can be more pronounced with larger reactants.[11]

Experimental Protocols

1. Determination of pKa by Potentiometric Titration

This protocol provides a method to experimentally determine the basicity of N-propylmorpholine.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of N-propylmorpholine and dissolve it in 50 mL of deionized water.

-

Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

Titration Setup:

-

Place the analyte solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of the burette containing the HCl solution.

-

-

Titration: Add the HCl solution in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the pH versus the volume of HCl added to obtain a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of N-propylmorpholine.

-

Workflow for pKa Determination:

Caption: A stepwise workflow for determining the pKa of N-propylmorpholine.

2. Synthesis of N-Propylmorpholine

A common method for the synthesis of N-propylmorpholine is the reductive amination of morpholine with propionaldehyde.

Methodology:

-

Reaction Setup: To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add propionaldehyde (1.1 eq).

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure N-propylmorpholine.

Other synthetic routes can include the alkylation of morpholine with a propyl halide.[7]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [12] |

| Molecular Weight | 129.20 g/mol | [12] |

| pKa (conjugate acid of n-propylamine) | 10.53 | [4][5] |

| pKa (conjugate acid of N-methylmorpholine) | 7.38 | [6] |

Conclusion

The N-propyl group exerts significant electronic and steric effects on the morpholine ring. Its electron-donating nature increases the basicity and nucleophilicity of the nitrogen atom, while its steric bulk influences the conformational preferences of the ring and can modulate the accessibility of the nitrogen lone pair. A thorough understanding of these effects is paramount for medicinal chemists and drug development professionals in the rational design of novel morpholine-based therapeutic agents. The experimental protocols provided herein offer practical methods for the characterization and synthesis of N-propylmorpholine derivatives.

References

-

PubChem. 4-Propylmorpholine. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

PubChem. N-(3-Aminopropyl)morpholine. National Center for Biotechnology Information. [Link]

-

Wikipedia. N-Methylmorpholine. [Link]

- Google Patents. Method for preparing N-amino propyl morpholine.

-

pKa Data Compiled by R. Williams. [Link]

-

Inchem.org. Morpholine (EHC 179, 1996). [Link]

-

PMC. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

-

EPFL. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

-

Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

-

ResearchGate. Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Wikipedia. Morpholine. [Link]

-

ResearchGate. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. [Link]

-

Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]

-

USDA. Morpholine - Processing. [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Semantic Scholar. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. [Link]

-

European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]

-

NJ.gov. Hazardous Substance Fact Sheet. [Link]

-

PMC. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. [Link]

-

European Journal of Chemistry. View of Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. epfl.ch [epfl.ch]